molecular formula C11H16ClNO B2740040 (1S,2S)-2-(4-Methoxyphenyl)cyclobutan-1-amine;hydrochloride CAS No. 2209078-70-4

(1S,2S)-2-(4-Methoxyphenyl)cyclobutan-1-amine;hydrochloride

Cat. No.: B2740040
CAS No.: 2209078-70-4
M. Wt: 213.71
InChI Key: FUGZTRINJAUMNZ-ACMTZBLWSA-N
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Description

(1S,2S)-2-(4-Methoxyphenyl)cyclobutan-1-amine;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. The compound consists of a cyclobutane ring substituted with a 4-methoxyphenyl group and an amine group, forming a hydrochloride salt. This structure imparts unique chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-(4-Methoxyphenyl)cyclobutan-1-amine;hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.

    Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Amination: The amine group can be introduced through a reductive amination reaction.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance production efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation Products: Imines, nitriles.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1S,2S)-2-(4-Methoxyphenyl)cyclobutan-1-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on neurotransmitter systems.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(4-Methoxyphenyl)cyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    (1R,2R)-2-(4-Methoxyphenyl)cyclobutan-1-amine;hydrochloride: A stereoisomer with different spatial arrangement of atoms.

    (1S,2S)-2-(4-Hydroxyphenyl)cyclobutan-1-amine;hydrochloride: A compound with a hydroxyl group instead of a methoxy group.

    (1S,2S)-2-(4-Methoxyphenyl)cyclopentan-1-amine;hydrochloride: A compound with a cyclopentane ring instead of a cyclobutane ring.

Uniqueness: (1S,2S)-2-(4-Methoxyphenyl)cyclobutan-1-amine;hydrochloride is unique due to its specific stereochemistry and the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

(1S,2S)-2-(4-methoxyphenyl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-9-4-2-8(3-5-9)10-6-7-11(10)12;/h2-5,10-11H,6-7,12H2,1H3;1H/t10-,11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGZTRINJAUMNZ-ACMTZBLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CC[C@@H]2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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